molecular formula C10H7F3N2OS B14762638 5-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine

5-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine

Cat. No.: B14762638
M. Wt: 260.24 g/mol
InChI Key: VNAXWQCNXDJLER-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethoxyphenyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-(trifluoromethoxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring

Uniqueness

5-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C10H7F3N2OS

Molecular Weight

260.24 g/mol

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-4-2-1-3-6(7)8-5-15-9(14)17-8/h1-5H,(H2,14,15)

InChI Key

VNAXWQCNXDJLER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(S2)N)OC(F)(F)F

Origin of Product

United States

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